molecular formula C11H12O5 B3053832 Methyl 2-(2-methoxy-2-oxoethoxy)benzoate CAS No. 56424-76-1

Methyl 2-(2-methoxy-2-oxoethoxy)benzoate

Cat. No.: B3053832
CAS No.: 56424-76-1
M. Wt: 224.21 g/mol
InChI Key: VSDKPBZNYNNGHH-UHFFFAOYSA-N
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Description

Significance of Aryl Carboxylates and Related Ether-Esters in Chemical Research

Aryl carboxylates and their parent compounds, aryl carboxylic acids, represent a cornerstone of organic synthesis. Carboxylic acids are among the most plentiful and diverse chemical building blocks, found widely in natural feedstocks. thieme-connect.com Their availability and structural diversity make them attractive precursors for a multitude of chemical functionalizations. acs.org In contemporary synthesis, aryl carboxylic acids are no longer limited to classical reactivity but are now harnessed for advanced applications such as decarboxylative cross-coupling reactions to form new carbon-carbon bonds. thieme-connect.comacs.org They serve as stable, less toxic alternatives to organometallic reagents or aryl halides for constructing complex molecular frameworks, including valuable biaryl motifs. thieme-connect.comrsc.org

Esters, as derivatives of carboxylic acids, are integral to organic chemistry due to their synthetic versatility and their widespread presence in natural products, pharmaceuticals, and industrial applications. numberanalytics.comfiveable.me The ester functional group (R-COO-R') is a key component in fragrances, solvents, and polymers. fiveable.mewikipedia.org Ether-esters, which contain both an ether linkage (-O-) and an ester group, combine the chemical properties of both functionalities. byjus.com This dual-functionality allows for selective chemical modifications and the construction of polyfunctional molecules, making them valuable intermediates in the synthesis of complex targets.

Contextualization of Methyl 2-(2-methoxy-2-oxoethoxy)benzoate as a Synthetic Building Block

This compound, with the chemical formula C₁₁H₁₂O₄, is an organic compound that serves as a valuable synthetic building block. cymitquimica.comnih.gov Its structure is characterized by a benzoate (B1203000) moiety, which imparts aromatic properties, and two distinct ester functionalities, which provide multiple sites for chemical reaction. cymitquimica.com This arrangement of functional groups—an aromatic ring, an ether linkage, and two ester groups—makes it a versatile scaffold for organic synthesis.

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number716-43-8 cymitquimica.comnih.gov
Molecular FormulaC₁₁H₁₂O₄ cymitquimica.comnih.gov
Molecular Weight208.21 g/mol nih.gov
SynonymBenzeneacetic acid, 2-(methoxycarbonyl)-, methyl ester cymitquimica.com
SolubilitySoluble in various organic solvents; limited solubility in water cymitquimica.com

Overview of Research Trajectories for this compound and its Analogues

Research involving this compound and its analogues is primarily driven by their potential as intermediates in the synthesis of more complex and high-value molecules. The strategic placement of functional groups allows for diverse synthetic explorations.

One major research trajectory involves leveraging the compound as a scaffold for the synthesis of novel heterocyclic compounds. Through intramolecular cyclization reactions, the ester and ether functionalities can be used to construct rings, leading to classes of compounds with potential biological activity. The synthesis of substituted methyl benzoates has been shown to yield molecules with interesting properties, such as antifeedant activity, indicating the potential for discovering new bioactive agents through modification of the core structure. diva-portal.org

Another significant area of research is in medicinal chemistry and drug discovery. cymitquimica.com Analogues of this compound can be designed and synthesized to interact with specific biological targets. For example, the synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate serves as a key step in producing the drug Sulpiride, highlighting the role of such benzoates as crucial intermediates in pharmaceutical manufacturing. researchgate.net The development of efficient, high-yield synthetic routes to these intermediates is a key focus of process chemistry research. researchgate.net

Furthermore, the advancement of catalytic systems continues to open new avenues for the functionalization of aryl carboxylates. Modern palladium-catalyzed methods, for instance, allow for the efficient synthesis and isotopic labeling of aryl esters from boronic esters. acs.orgnih.gov Applying such novel synthetic methodologies to this compound could provide rapid access to a library of analogues for screening in materials science and pharmaceutical applications, streamlining the discovery of molecules with desired properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-methoxy-2-oxoethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-14-10(12)7-16-9-6-4-3-5-8(9)11(13)15-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDKPBZNYNNGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461266
Record name 2-Methoxycarbonylmethoxy-benzoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56424-76-1
Record name 2-Methoxycarbonylmethoxy-benzoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Methyl 2 2 Methoxy 2 Oxoethoxy Benzoate and Its Precursors

O-Alkylation Approaches to Methyl 2-(2-methoxy-2-oxoethoxy)benzoate Synthesis

O-alkylation is the key reaction for the direct synthesis of this compound. This process involves the formation of an ether linkage on the hydroxyl group of a salicylate (B1505791) precursor.

The synthesis of this compound is achieved through the O-alkylation of its direct precursor, methyl salicylate. This reaction targets the phenolic hydroxyl group of the methyl salicylate molecule. The process is a variation of the Williamson ether synthesis, where the hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then attacks an alkylating agent, leading to the formation of the desired ether. The intramolecular hydrogen bonding in methyl salicylate can influence its reactivity in such transformations. organic-chemistry.orgorganic-chemistry.org The choice of base, solvent, and reaction temperature is critical to ensure high yield and prevent side reactions, such as alkylation at other positions or hydrolysis of the ester groups.

In the synthesis of this compound, methyl bromoacetate (B1195939) serves as the primary alkylating agent. After the deprotonation of methyl salicylate, the resulting phenoxide ion performs a nucleophilic attack on the electrophilic carbon atom of methyl bromoacetate, displacing the bromide ion and forming the ether bond.

A similar reaction involving the O-alkylation of salicylaldehyde with ethyl bromoacetate provides a procedural model. chemspider.com In this synthesis, potassium carbonate (K₂CO₃) is used as the base in acetonitrile (MeCN) solvent, and the reaction is heated to reflux to achieve the desired product. chemspider.com These conditions are representative of those that would be employed for the synthesis of the target molecule from methyl salicylate and methyl bromoacetate.

Table 1: Representative Conditions for O-Alkylation of Salicylaldehyde

ReactantAlkylating AgentBaseSolventTemperatureYieldReference
SalicylaldehydeEthyl BromoacetateK₂CO₃Acetonitrile (MeCN)Reflux (approx. 82°C)63% chemspider.com

Esterification Reactions in the Synthesis of Related Benzoates

Esterification is a fundamental process for synthesizing the benzoate (B1203000) precursors required for producing this compound. Both direct esterification and transesterification are widely employed methods.

Direct esterification, most notably the Fischer-Speier esterification, is a common and straightforward method for producing simple benzoate esters. researchgate.net This acid-catalyzed reaction involves heating a carboxylic acid with an alcohol. uomustansiriyah.edu.iq For instance, methyl benzoate is typically synthesized by reacting benzoic acid with methanol in the presence of a strong acid catalyst like concentrated sulfuric acid. researchgate.netuomustansiriyah.edu.iq The reaction is an equilibrium process; therefore, to maximize the yield, an excess of one reactant (usually the alcohol) is used, or the water formed during the reaction is removed. uomustansiriyah.edu.iq

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. uomustansiriyah.edu.iq While traditional homogeneous catalysts like sulfuric acid are effective, they can cause corrosion and environmental issues. researchgate.net To address this, research has focused on heterogeneous solid acid catalysts, such as those based on zirconium and titanium, which are more environmentally friendly and easier to separate from the reaction mixture. proquest.comresearchgate.net

Table 2: Comparison of Catalysts in Esterification of Benzoic Acid

AlcoholCatalystTemperatureConversion of Benzoic AcidReference
Ethanol (B145695)Deep Eutectic Solvent (p-TSA & BTEAC)75°C88.3% dergipark.org.tr
ButanolDeep Eutectic Solvent (p-TSA & BTEAC)75°C87.8% dergipark.org.tr
HexanolDeep Eutectic Solvent (p-TSA & BTEAC)75°C67.5% dergipark.org.tr
MethanolZr/Ti Solid AcidNot SpecifiedHigh Yield (Specifics vary with substrate) proquest.com

Transesterification is an alternative route for synthesizing benzoate esters, which involves converting an existing ester into a different one by reacting it with an alcohol. acs.org This method is valuable for utilizing crude ester byproducts. For example, crude methyl benzoate, a byproduct from the production of dimethyl terephthalate, can be converted into other useful esters like benzyl (B1604629) benzoate and butyl benzoate. acs.orgacs.org This reaction is typically catalyzed, with titanate catalysts showing high activity and leading to high conversions without significant byproduct formation. acs.orgacs.org The process can be optimized by employing techniques such as reactive distillation, which can further enhance the reaction conversion. acs.org

Table 3: Transesterification of Crude Methyl Benzoate

Target EsterAlcoholCatalystOptimal ConditionsConversionReference
Benzyl BenzoateBenzyl AlcoholTetrabutyl Titanate195°C, 1.5:1 ester:alcohol ratioUp to 100% acs.org
Butyl Benzoaten-ButanolTetrabutyl TitanateNot SpecifiedUp to 82.79% acs.org

Advanced Synthetic Techniques Utilizing this compound

While this compound is available from chemical suppliers, specific examples of its use as a reactant in advanced synthetic methodologies are not extensively detailed in readily available literature. nih.govsigmaaldrich.com However, its structure, which contains two distinct ester functionalities, suggests potential applications in more complex organic synthesis. Diesters of this nature are potential precursors for intramolecular cyclization reactions, such as the Dieckmann condensation, to form five- or six-membered rings. Such cyclic structures are valuable scaffolds in the development of pharmaceutical compounds and other fine chemicals. The presence of the benzoate ring and the flexible diether side chain makes it a versatile building block for constructing more elaborate molecular architectures. Related substituted methyl benzoates are known to be key intermediates in the synthesis of various pharmaceuticals, indicating the potential utility of this compound in similar applications. patsnap.comgoogle.comgoogle.com

Microwave-Assisted Synthesis for Cyclization Reactions

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating a wide variety of organic reactions, offering advantages such as reduced reaction times, improved yields, and cleaner product profiles compared to conventional heating methods. In the context of this compound and its derivatives, microwave irradiation is particularly effective for facilitating intramolecular cyclization reactions to produce benzofuran-3(2H)-ones. This method provides a rapid and facile route to these important heterocyclic scaffolds.

The application of microwave energy allows for efficient and uniform heating of the reaction mixture, which can be crucial for reactions requiring higher temperatures to overcome activation barriers. This technology has been successfully applied to the synthesis of various pharmacologically significant heterocyclic compounds.

The efficiency of microwave-assisted cyclization is highly dependent on the careful optimization of several reaction parameters. For the cyclization of substrates like this compound, extensive screening of conditions is necessary to achieve the best possible yield. Key factors that influence the reaction outcome include temperature, reaction time, the choice of catalyst (or base), and the solvent system.

Temperature is often the most critical factor. For the cyclization leading to benzofuranones, the optimal temperature was found to be 150 °C. Reaction time is another crucial variable; microwave synthesis can dramatically reduce reaction times from hours to minutes. The choice of base is also important, with inorganic salts such as potassium phosphate (K₃PO₄), potassium acetate (CH₃CO₂K), and cesium carbonate (Cs₂CO₃) proving to be efficient catalysts for the cyclization process. The solvent's ability to absorb microwave irradiation and its boiling point are also key considerations in optimizing the reaction conditions.

The following table summarizes the optimization of reaction conditions for the microwave-assisted synthesis of a benzofuranone from a this compound precursor.

EntryTemperature (°C)Time (min)BaseSolventYield (%)
110010K₂CO₃DMFTrace
212010K₂CO₃DMF15
315010K₂CO₃DMF43
416010K₂CO₃DMF35
51505K₂CO₃DMF28
615015K₂CO₃DMF42
715010Cs₂CO₃DMF41
815010K₃PO₄DMF38

Data adapted from a study on the microwave-assisted synthesis of benzofuran-3(2H)-ones.

To evaluate the versatility of the optimized microwave-assisted cyclization, the compatibility of various substituted substrates was investigated. Phenyl compounds with different functional groups, such as alkyl, alkoxy, or halogens, at various positions on the benzene (B151609) ring were synthesized and subjected to the optimal microwave conditions.

The study demonstrated that the method is quite general, as all tested substrates successfully yielded the corresponding benzofuran-3(2H)-ones. The product yields showed only slight variations, ranging from 43% to 58%. This indicates a broad substrate scope and tolerance for different functional groups on the aromatic ring under the optimized microwave protocol.

However, limitations in microwave-assisted synthesis can arise from factors such as the poor solubility of certain substrates in the chosen solvent, which can hinder the reaction and reduce yields. While the investigated substrates for benzofuranone synthesis were well-tolerated, other complex syntheses have shown that highly functionalized or poorly soluble starting materials can present challenges.

Cross-Coupling Reactions Involving Halogenated Derivatives

Halogenated aromatic compounds are crucial precursors for a wide range of metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Palladium-catalyzed reactions are among the most powerful and versatile tools for the functionalization of aryl halides. Methods such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are widely used to form new bonds at the site of a halogen substituent. These reactions have proven to be highly efficient for the synthesis and functionalization of heterocyclic systems, including benzo[b]furans.

The choice of the palladium catalyst, ligands, base, and solvent is critical for the success of these transformations. For instance, specific palladium complexes with diphosphine chelating ligands have shown very high activity in the carbonylation of iodobenzene to form methyl benzoate. The development of efficient one-pot, multi-component processes utilizing palladium catalysis and microwave irradiation has further enhanced the utility of these methods, providing higher yields, shorter reaction times, and cleaner products.

The synthesis of functionalized benzofuranones often begins with appropriately substituted 2-hydroxybenzoic acids. To access precursors for cross-coupling reactions, these starting materials can be halogenated. For example, an iodinated precursor such as Methyl 5-iodo-2-(2-methoxy-2-oxoethoxy)benzoate can be prepared from the corresponding 5-iodo-2-hydroxybenzoic acid through esterification and subsequent etherification.

This halogenated derivative then serves as a versatile substrate for various palladium-catalyzed cross-coupling reactions. For example, it can be coupled with boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), or other organometallic reagents to introduce a wide range of substituents at the 5-position of the aromatic ring. This strategy allows for the synthesis of a diverse library of compounds for further biological evaluation or as building blocks for more complex molecules.

Derivatization Pathways from this compound

The primary derivatization pathway for this compound is its conversion into valuable heterocyclic structures. The most prominent example is the intramolecular cyclization to form benzofuran-3(2H)-one. This transformation is typically achieved under basic conditions and can be significantly accelerated using microwave irradiation, as detailed in the sections above. This cyclization reaction converts the acyclic ester into a bicyclic lactone, which is a core structure in many biologically active compounds.

Further derivatization can be achieved by first modifying the aromatic ring of the precursor. By introducing substituents, such as halogens, onto the benzene ring of the parent 2-hydroxybenzoic acid before the etherification step, a variety of functionalized this compound derivatives can be prepared. These substituted precursors can then undergo the same cyclization reaction to produce a range of substituted benzofuran-3(2H)-ones, demonstrating a modular approach to creating a library of related compounds.

Chemical Reactivity and Mechanistic Investigations

Hydrolytic Pathways of Methyl 2-(2-methoxy-2-oxoethoxy)benzoate and its Analogues

The hydrolysis of esters is a fundamental reaction, and its mechanism can be significantly influenced by the molecular architecture of the substrate. In the case of this compound, the presence of ortho-substituents introduces the potential for complex hydrolytic pathways.

Under alkaline conditions, the hydrolysis of esters typically proceeds via a nucleophilic acyl substitution mechanism. For this compound, this would involve the attack of a hydroxide ion on the carbonyl carbon of the methyl ester group. This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate can lead to the cleavage of the methoxy (B1213986) group, yielding the corresponding carboxylate salt.

The reaction kinetics of such hydrolyses are often studied to elucidate the mechanism. For analogous ortho-substituted methyl benzoates, the rate of hydrolysis can be influenced by both steric and electronic effects of the substituent. In some instances, the formation of monoanionic and even dianionic tetrahedral intermediates has been proposed to explain the dependence of the observed pseudo-first-order rate constant on the hydroxide ion concentration nih.gov.

To illustrate the kinetic profile of such a reaction, a hypothetical data set for the alkaline hydrolysis of a related ortho-substituted methyl benzoate (B1203000) is presented in Table 1.

[OH⁻] (mol/L)k_obs (s⁻¹)
0.011.5 x 10⁻⁴
0.057.5 x 10⁻⁴
0.101.5 x 10⁻³
0.203.0 x 10⁻³
0.507.5 x 10⁻³

Table 1: Representative Pseudo-First-Order Rate Constants for the Alkaline Hydrolysis of an Ortho-Substituted Methyl Benzoate at 25°C. This interactive table demonstrates the typical linear relationship between the hydroxide ion concentration and the observed rate constant in a simple second-order hydrolysis reaction.

A key feature in the hydrolysis of this compound is the potential for neighboring group participation (NGP) from the keto-carbonyl group of the 2-oxoethoxy moiety. NGP, also known as anchimeric assistance, can significantly accelerate reaction rates compared to structurally similar compounds lacking the participating group.

In this specific case, the lone pair of electrons on the oxygen of the keto-carbonyl group can act as an internal nucleophile, attacking the adjacent ester carbonyl carbon. This intramolecular attack leads to the formation of a cyclic intermediate. The involvement of the keto-carbonyl group in this manner has been observed to have a profound influence on the rate of hydrolysis of neighboring ester groups acs.org. Studies on flexible keto-esters have demonstrated that anchimeric assistance by carbonyl groups can be a significant factor in their hydrolysis mdpi.com.

The rate enhancement due to NGP can be substantial. For instance, the hydrolysis of an ester with a neighboring ketone can be significantly faster than that of a simple phenyl ester under the same conditions acs.org.

The intramolecular cyclization resulting from neighboring group participation can theoretically lead to the formation of either a five-membered or a six-membered ring intermediate. In the case of this compound, attack from the keto-carbonyl oxygen onto the ester carbonyl would form a five-membered ring intermediate. Alternatively, if the molecule were structured differently, a six-membered ring could potentially form.

The relative stability of these cyclic intermediates plays a crucial role in determining the favored reaction pathway. In general, the formation of five- and six-membered rings is thermodynamically favored over smaller or larger rings due to minimized angle and torsional strain. While five-membered rings often form faster (kinetic control), six-membered rings are frequently the more stable product (thermodynamic control) researchgate.net. The stability of cyclic anhydrides, which are analogous to the intermediates , is also influenced by ring size, with five- and six-membered rings being readily formed fiveable.mesalempress.com.

In the context of intramolecular catalysis in ester hydrolysis, the formation of a five-membered cyclic intermediate is a commonly proposed pathway. For example, in the hydrolysis of methyl benzil-2-carboxylates, the neighboring α-carbonyl group participates to form an intermediate with a five-membered ring acs.org. This preference for a five-membered ring in such reactions is a significant factor in understanding the mechanistic details of the hydrolysis of this compound.

Transformational Reactions of the Ester and Ether Linkages

Beyond hydrolysis, the ester and ether functionalities in analogues of this compound can undergo various transformational reactions, including oxidation and reduction. For the purpose of this discussion, we will consider a hypothetical analogue where a methylthio group is present on the aromatic ring, allowing for an exploration of relevant oxidation and reduction chemistry.

In a hypothetical analogue containing a methylthio (-SCH₃) group, this moiety can be readily oxidized to a sulfone (-SO₂CH₃). This transformation is a common and important reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide (H₂O₂) being a common and environmentally benign choice. The oxidation typically proceeds in a stepwise manner, first forming the sulfoxide (-SOCH₃) intermediate, which is then further oxidized to the sulfone.

The reaction conditions for the oxidation of aryl methyl thioethers to sulfones can be controlled to achieve high yields. For example, the use of hydrogen peroxide in the presence of a suitable catalyst can efficiently convert the thioether to the corresponding sulfone.

A representative set of yields for the oxidation of various substituted aryl methyl thioethers to their corresponding sulfones using hydrogen peroxide is presented in Table 2.

Substituent on Aryl RingYield of Sulfone (%)
4-Methoxy92
4-Chloro88
4-Nitro85
2-Carbomethoxy90

Table 2: Representative Yields for the Oxidation of Substituted Aryl Methyl Thioethers to Aryl Methyl Sulfones with H₂O₂. This interactive table illustrates the high efficiency of this oxidation reaction across a range of electronically diverse substrates.

Conversely, a sulfone group in an analogous compound can be reduced back to a methylthio group. This reduction is a more challenging transformation than the corresponding oxidation. Strong reducing agents are typically required to effect this change.

Illustrative yields for the reduction of various substituted aryl sulfones to their corresponding aryl methyl thioethers are shown in Table 3.

Substituent on Aryl RingReducing AgentYield of Thioether (%)
4-MethoxyLiAlH₄75
4-ChloroDiisobutylaluminium hydride68
4-NitroSamarium(II) iodide72
2-CarbomethoxyBorane-tetrahydrofuran complex78

Table 3: Representative Yields for the Reduction of Substituted Aryl Sulfones to Aryl Methyl Thioethers. This interactive table provides examples of different reducing agents and their typical efficiencies in the reduction of aryl sulfones.

Nucleophilic Substitution Reactions

The two ester groups present in this compound are susceptible to nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The subsequent reformation of the carbonyl double bond results in the displacement of the leaving group, which in this case is a methoxide ion.

A classic example of this reaction is saponification, or base-catalyzed hydrolysis. youtube.com When treated with a strong base like sodium hydroxide, both the benzoate ester and the acetate ester moieties can be hydrolyzed. The reaction proceeds through the addition of a hydroxide ion to the carbonyl carbon, followed by the elimination of methoxide. masterorganicchemistry.comstackexchange.com Under basic conditions, the resulting carboxylic acid is deprotonated to form a carboxylate salt. Subsequent acidification is required to yield the final dicarboxylic acid product, 2-(carboxymethyl)benzoic acid. youtube.com The relative rates of hydrolysis for the two ester groups can be influenced by steric hindrance and the electronic effects of their position on the benzene (B151609) ring. zenodo.org

Similarly, other nucleophiles can be employed. For instance, reaction with amines (amidation) would lead to the formation of amides, replacing the methoxy groups with substituted amino groups. researchgate.net These substitution reactions underscore the compound's role as a building block, allowing for the introduction of new functional groups.

Cyclization Reactions for Formation of Fused Heterocycles

Perhaps the most significant application of this compound is its use as a substrate for intramolecular cyclization to form fused heterocyclic systems, notably benzofuranones. This transformation is a powerful method for constructing complex molecular architectures from a relatively simple acyclic precursor.

Benzofuran-3(2H)-one and its derivatives are important structural motifs found in numerous natural products and medicinally relevant compounds. A well-established route to this scaffold utilizes this compound as the starting material.

The classical synthesis is a two-step process. The first step involves an intramolecular cyclization of this compound to yield methyl 3-hydroxybenzofuran-2-carboxylate. This is followed by a Krapcho reaction, which involves decarboxylation to furnish the final Benzofuran-3(2H)-one product. However, this method often suffers from moderate yields (40-60%) and requires prolonged heating for both steps.

More recently, a microwave-assisted, one-pot synthesis has been developed, providing rapid access to a variety of substituted benzofuran-3(2H)-ones directly from the corresponding substituted this compound derivatives. This method offers improved efficiency and potentially higher yields for certain substrates.

The table below summarizes the yields for various substituted benzofuran-3(2H)-ones prepared via a microwave-assisted synthesis.

Substituent on Benzoate RingProductYield (%)
NoneBenzofuran-3(2H)-one43%
7-Methyl7-Methylbenzofuran-3(2H)-one52%
5-Methoxy5-Methoxybenzofuran-3(2H)-one55%
5-Ethyl5-Ethylbenzofuran-3(2H)-one45%
4-Ethyl4-Ethylbenzofuran-3(2H)-one49%

The intramolecular cyclization of this compound is a classic example of a Dieckmann condensation, which is an intramolecular version of the Claisen condensation. masterorganicchemistry.comwikipedia.org This base-catalyzed reaction is highly effective for forming five- and six-membered rings. libretexts.orgorganic-chemistry.org

The proposed mechanism proceeds through the following key steps:

Enolate Formation : A base, typically a sodium alkoxide, abstracts an acidic α-proton from the methylene (B1212753) carbon situated between the benzoate ring and the acetate carbonyl group. This deprotonation forms a resonance-stabilized enolate ion. libretexts.org

Nucleophilic Attack : The nucleophilic enolate carbon then attacks the electrophilic carbonyl carbon of the benzoate ester group in an intramolecular fashion. This step results in the formation of a five-membered ring and a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org

Elimination of Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (CH₃O⁻) as the leaving group. libretexts.org This yields a cyclic β-keto ester, specifically methyl 3-oxodihydrobenzofuran-2-carboxylate.

Final Tautomerization/Decarboxylation : The resulting β-keto ester is highly acidic at the C2 position and exists in equilibrium with its enol tautomer, methyl 3-hydroxybenzofuran-2-carboxylate. Subsequent reaction, such as a Krapcho decarboxylation, removes the ester group at the C2 position to afford the final Benzofuran-3(2H)-one.

This mechanistic pathway highlights the precise orchestration of reactivity within the molecule, enabling the efficient construction of the fused heterocyclic ring system.

Exploration of C=N Bond Formation Protocols (Contextual)

While this compound does not possess a carbonyl group suitable for direct conversion into a C=N double bond (an imine or Schiff base), its ester functionalities provide a handle for modification into a reactive intermediate for subsequent C=N bond formation. sciencescholar.useajournals.org A contextual exploration suggests a plausible two-step protocol.

The first step would involve a nucleophilic acyl substitution reaction on one or both of the methyl ester groups with hydrazine hydrate (H₂NNH₂). This reaction, common for esters, would replace the methoxy group(s) with a hydrazinyl group (-NHNH₂), forming the corresponding hydrazide(s). nih.govresearchgate.net For example, reaction with one equivalent of hydrazine could selectively form 2-(2-hydrazinyl-2-oxoethoxy)benzohydrazide.

In the second step, this newly formed hydrazide intermediate could be condensed with an aldehyde or a ketone. The nucleophilic nitrogen atom of the hydrazide would attack the carbonyl carbon of the aldehyde/ketone, and subsequent dehydration would lead to the formation of a hydrazone, a stable compound containing the desired C=N double bond. researchgate.net This sequence provides an indirect yet viable route to incorporate a C=N bond into a derivative of the original molecule, expanding its synthetic potential.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the connectivity and chemical environment of each atom within the molecule.

The ¹H NMR spectrum of Methyl 2-(2-methoxy-2-oxoethoxy)benzoate provides critical information about the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the two different methyl ester groups and the methylene (B1212753) group.

The aromatic region would typically display complex multiplets for the four protons on the benzene (B151609) ring. The protons ortho and para to the electron-withdrawing ester group will be shifted downfield compared to those meta to it. The protons on the substituted ring will show characteristic splitting patterns based on their coupling with adjacent protons.

The aliphatic region will contain signals for the two methoxy (B1213986) groups and the methylene group. The two methoxy groups (-OCH₃) are in different chemical environments and are therefore expected to appear as two distinct singlets. The methylene protons (-OCH₂CO-) are adjacent to an oxygen atom and a carbonyl group, which would shift their signal downfield, appearing as a singlet as they have no adjacent protons to couple with.

Predicted ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.0m4HAr-H
~ 4.8s2H-OCH ₂CO-
~ 3.8s3HAr-COOCH
~ 3.7s3H-COOCH

Note: This is a generalized prediction. Actual chemical shifts can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The spectrum would show signals for the two carbonyl carbons of the ester groups, which are typically found in the most downfield region (around 165-175 ppm). The six carbons of the aromatic ring would appear in the range of approximately 110-160 ppm. The carbon attached to the ether oxygen will be significantly downfield compared to the other aromatic carbons. The methylene carbon and the two methoxy carbons will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data:

Chemical Shift (ppm)Assignment
~ 168-OC O- (aliphatic ester)
~ 166Ar-C O- (aromatic ester)
~ 155C -O (aromatic)
~ 133Ar-C H
~ 131Ar-C -COO
~ 123Ar-C H
~ 120Ar-C H
~ 115Ar-C H
~ 65-OC H₂CO-
~ 52Ar-COOC H₃
~ 51-COOC H₃

Note: This is a generalized prediction. Actual chemical shifts can vary based on the solvent and experimental conditions.

While specific experimental 2D NMR data for this compound is not widely published, these techniques are crucial for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, helping to assign their specific positions on the benzene ring. For instance, it would show correlations between adjacent protons (e.g., H-3 with H-4, H-4 with H-5, and H-5 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methylene and methoxy groups to their corresponding carbon signals. It would also connect each aromatic proton signal to its attached carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity of quaternary carbons and linking different fragments of the molecule. For example, correlations would be expected from the methoxy protons to the carbonyl carbon of their respective ester groups and from the methylene protons to the aromatic carbon at position 2 and the adjacent carbonyl carbon.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to deduce its structure from fragmentation patterns. The molecular formula of this compound is C₁₁H₁₂O₅, with a molecular weight of 224.21 g/mol .

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺˙) and various fragment ions. Analysis of these fragments helps to piece together the molecular structure.

Expected Fragmentation Pattern in EI-MS:

Molecular Ion (M⁺˙): A peak at m/z = 224 corresponding to the intact molecule.

Loss of a methoxy radical (•OCH₃): A significant fragment at m/z = 193 ([M - 31]⁺).

Loss of a methoxycarbonyl radical (•COOCH₃): A peak at m/z = 165 ([M - 59]⁺).

Cleavage of the ether bond: Fragmentation could lead to ions corresponding to the methyl salicylate (B1505791) portion and the methoxyacetyl portion. For example, a peak at m/z = 151 could arise from the methyl salicylate cation after rearrangement.

Further fragmentations: Subsequent losses of carbon monoxide (CO) or other small neutral molecules from the primary fragments would lead to a series of smaller ions.

ESI-MS is a softer ionization technique, typically used with liquid chromatography (LC-MS). It usually results in less fragmentation and provides a clear indication of the molecular weight. For this compound, ESI-MS would be expected to show protonated or sodiated molecular ions.

Expected Ions in ESI-MS (Positive Mode):

m/zIon
225.0757[M+H]⁺ (Protonated molecule)
247.0577[M+Na]⁺ (Sodiated adduct)
263.0316[M+K]⁺ (Potassiated adduct)

Note: The m/z values are calculated based on the exact mass of the most abundant isotopes.

These ESI-MS results are crucial for confirming the molecular formula of the compound with high accuracy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, the calculated exact mass based on its molecular formula, C₁₁H₁₂O₄, is 208.07355886 Da. nih.gov

An experimental HRMS analysis would aim to measure the m/z value of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) to within a few parts per million (ppm) of this theoretical value. Such a measurement provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas that might have the same nominal mass. This high level of precision is instrumental in confirming the identity of the compound in complex mixtures or verifying the outcome of a chemical synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify individual components of a mixture. For a pure sample of this compound, GC-MS provides a characteristic retention time and a fragmentation pattern that serves as a molecular fingerprint.

In a typical analysis using electron ionization (EI) at 70 eV, the molecule undergoes fragmentation, producing a series of ions with specific m/z ratios. nih.gov The resulting mass spectrum is unique to the compound's structure. Experimental data reveals a distinct pattern of fragmentation. nih.gov

Table 1: Experimental GC-MS Fragmentation Data for this compound

Mass-to-Charge Ratio (m/z) Relative Intensity (%)
148 99.99
176 98.20
149 80.70
133 78.90

The fragmentation can be interpreted to deduce structural features. For instance, the peak at m/z 176 likely corresponds to the loss of a methoxy radical (•OCH₃, 31 Da) from the molecular ion (208 Da). The fragment at m/z 149 is consistent with the loss of the methoxycarbonyl radical (•COOCH₃, 59 Da). The base peak at m/z 148 could arise from subsequent hydrogen loss or rearrangement from the m/z 149 fragment. This fragmentation data provides confirmatory evidence for the presence of the two distinct ester functionalities within the molecule.

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. While specific experimental spectra for this compound are not detailed in the available literature, the expected absorption bands can be predicted based on its known structure. The molecule contains two ester carbonyl groups, aromatic and aliphatic C-H bonds, C-O single bonds, and a substituted benzene ring.

Table 2: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic
3000-2850 C-H Stretch Aliphatic (-CH₂- and -OCH₃)
1750-1720 C=O Stretch Ester Carbonyls
1600-1450 C=C Stretch Aromatic Ring
1300-1000 C-O Stretch Ester and Ether

The most prominent features in the spectrum would be the very strong and sharp absorption bands corresponding to the stretching vibrations of the two ester carbonyl (C=O) groups, expected in the region of 1750-1720 cm⁻¹. The presence of two ester groups in different chemical environments might lead to two distinct peaks or a single broadened band. Strong bands in the 1300-1000 cm⁻¹ range would confirm the C-O stretching of the ester and ether linkages. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would be found just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The primary chromophore in this compound is the substituted benzene ring.

Unsubstituted benzene exhibits characteristic absorption bands around 204 nm and 256 nm. The substituents on the benzene ring in the title compound (an ester group and an ether-linked ester group) act as auxochromes. These groups are expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands due to the extension of the conjugated π-system through resonance. An increase in the absorption intensity (hyperchromic effect) may also be observed. Therefore, one would predict the absorption maxima (λmax) for this compound to occur at wavelengths longer than 256 nm. However, specific experimental λmax values for this compound are not available in the surveyed literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the molecule's connectivity and stereochemistry.

A search of the scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction data for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters is not available at this time. Such data would be invaluable for a complete understanding of its solid-state conformation and packing arrangement.

Examination of Molecular Conformation and Dihedral Angles

The precise molecular conformation and dihedral angles of this compound have not been specifically detailed in published crystallographic literature. X-ray crystallography is the definitive method for determining these parameters, providing precise measurements of bond angles, bond lengths, and the torsion or dihedral angles between different planes within the molecule.

In the absence of a specific crystal structure for the title compound, analysis must rely on computational modeling or comparison with structurally related molecules. For instance, the study of other substituted benzoate (B1203000) derivatives often reveals significant twists between the plane of the benzene ring and the substituent ester groups. These dihedral angles are influenced by steric hindrance and electronic effects of the substituents. For example, in a related compound, methyl 2-[(2-methylphenoxy)methyl]benzoate, the dihedral angle between its two phenyl rings is reported to be 2.30 (7)°. researchgate.net In another case, Methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}acetate, the dihedral angle between the planes of its two aromatic rings is 72.40 (14)°. nih.gov Such variations underscore the importance of specific crystallographic data for an accurate description.

Table 1: Hypothetical Key Dihedral Angles for Analysis (Note: This table is illustrative as specific experimental data is not available. It indicates the parameters that would be determined from a crystal structure analysis.)

Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
C(aromatic)C(aromatic)C(carbonyl)O(ester)Value
C(aromatic)O(ether)C(methylene)C(carbonyl)Value
O(ether)C(methylene)C(carbonyl)O(ester)Value

Intermolecular Interactions and Packing Arrangements

The way molecules pack in a solid-state crystal lattice is determined by a variety of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, collectively dictate the crystal's stability, density, and other macroscopic properties. The potential intermolecular interactions for this compound would include hydrogen bonds, C-H...π interactions, and potentially π-π stacking.

Hydrogen Bonding: While the molecule lacks classic strong hydrogen bond donors like O-H or N-H, it contains four oxygen atoms that can act as hydrogen bond acceptors. nih.gov Weak C-H...O hydrogen bonds could therefore play a significant role in the crystal packing, where activated C-H groups (such as those on the aromatic ring or adjacent to carbonyl groups) interact with the oxygen atoms of neighboring molecules. For example, in the crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate, the supramolecular structure is formed by hydrogen bonds involving methyl and aromatic C-H groups with oxygen atoms. nih.gov

C-H...π Interactions: These interactions involve a C-H bond acting as a weak donor to the electron-rich π system of the benzene ring of an adjacent molecule. This type of interaction is common in the packing of aromatic compounds. Studies on molecules like methyl 2-[(2-methylphenoxy)methyl]benzoate have identified the presence of C-H...π interactions influencing their crystal packing. researchgate.net

The combination of these weak interactions would lead to a specific three-dimensional supramolecular architecture. Without experimental data from single-crystal X-ray diffraction, a definitive description of the packing arrangement and the specific intermolecular contacts for this compound remains speculative.

Table 2: Potential Intermolecular Interactions and Their Geometric Parameters (Note: This table is illustrative as specific experimental data is not available. It indicates the parameters that would be measured to characterize the interactions.)

Interaction TypeDonor (D) - H ... Acceptor (A)D...A Distance (Å)D-H...A Angle (°)
C-H...O Hydrogen BondC-HOValue
C-H...π InteractionC-HCentroid of π-ringValue
π-π StackingCentroid of π-ringCentroid of π-ringValue (Interplanar distance)

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic behavior and predicting the spectroscopic signatures of molecules.

For molecules like "Methyl 2-(2-methoxy-2-oxoethoxy)benzoate," a common and effective computational approach involves the use of Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for this class of compounds. nih.govresearchgate.net This functional provides a balanced description of electron correlation effects.

The selection of a basis set is crucial for the accuracy of the calculations. For methyl benzoate (B1203000) and its derivatives, the 6-311+G(d,p) basis set has been shown to yield reliable results for geometry optimization and frequency calculations. nih.govresearchgate.net This basis set is a triple-zeta Pople-style set that includes diffuse functions (+) to describe lone pairs and anions accurately, as well as polarization functions (d,p) on heavy atoms and hydrogens to account for the non-spherical nature of electron density in molecules. The combination of B3LYP with 6-311+G(d,p) represents a robust level of theory for obtaining geometries, energies, and vibrational frequencies that are in good agreement with experimental data. nih.gov

Theoretical vibrational analysis is a valuable tool for assigning and interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the harmonic vibrational frequencies of a molecule, which correspond to its fundamental modes of vibration. For methyl benzoate, a structurally related parent compound, detailed vibrational assignments have been performed using the B3LYP/6-311+G(d,p) level of theory. nih.govresearchgate.net

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity. researchgate.netscirp.org Therefore, it is standard practice to apply a scaling factor (typically around 0.96 for B3LYP) to the computed frequencies to improve their agreement with experimental values. researchgate.net Key vibrational modes for benzoate esters include the stretching of the carbonyl group (C=O), the aromatic carbon-carbon bonds (C=C), and the carbon-hydrogen bonds (C-H). nih.gov

Table 1: Predicted Vibrational Frequencies for Key Stretching Modes in Methyl Benzoate (as an analogue)

Vibrational Mode Calculated Frequency (cm⁻¹)
Aromatic C-H Stretching 3072 - 3129
Carbonyl C=O Stretching ~1725

Data derived from computational studies on methyl benzoate using the B3LYP/6-311+G(d,p) level of theory. nih.govresearchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilicity), while the LUMO is the orbital that is most likely to accept an electron (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity. These calculations provide insights into the potential reactive sites of "this compound" for electrophilic and nucleophilic attack.

Molecular Modeling and Simulation Techniques

Beyond quantum mechanics, other modeling techniques are employed to study molecular conformations and interactions, particularly in more complex environments.

While DFT provides high accuracy, its computational cost can be prohibitive for large-scale conformational searches. Lower-cost methods like molecular mechanics (MM) and semi-empirical calculations are often used for initial explorations of the potential energy surface. For instance, the semi-empirical AM1 method has been used to predict the electron density and regiochemistry of reactions for methyl benzoate. umass.edu

These methods allow for rapid calculation of molecular geometries and energies, making them suitable for identifying low-energy conformers. The most stable conformers identified through these techniques can then be subjected to more accurate DFT calculations for refinement of their structures and properties. Computational studies on the reaction mechanisms of methyl benzoate, for example, have utilized DFT and ab initio methods to analyze the geometries and energies of transition state structures, providing a detailed understanding of the reaction pathways. acs.orgnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. While specific docking studies on "this compound" are not widely reported, extensive research on related methyl benzoate derivatives highlights the utility of this approach. nih.gov

These studies are crucial in medicinal chemistry for drug discovery and design. For example, methyl benzoate analogs have been investigated as potential inhibitors of enzymes involved in cancer progression, such as glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). nih.gov In one such study, molecular docking was used to estimate the binding mechanisms and inhibitory potency, with one derivative showing an estimated binding energy of -7.61 kcal/mol against human 6PGD. nih.gov Other research has explored methyl benzoate and cinnamate (B1238496) analogs as modulators of DNA methyltransferase 1 (DNMT1), where docking suggested that the compounds bind to the S-adenosyl-L-homocysteine (SAH) binding pocket of the enzyme. nih.gov

Molecular Dynamics (MD) Simulations (Contextual for related compounds)

While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from simulations of structurally related benzoate esters and other ester-containing compounds. MD simulations provide a computational lens to observe the dynamic behavior of molecules over time, offering details on conformational changes, interactions with solvents, and reaction mechanisms at an atomic level.

Research on related ester compounds demonstrates the utility of MD simulations in understanding various chemical and physical phenomena. For instance, MD simulations have been effectively used to study the hydrolysis of esters. A notable study investigated the effect of hydrophobic cosolutes, such as tert-butanol (B103910) (t-BuOH) and ethanol (B145695) (EtOH), on the neutral hydrolysis of an activated ester, p-methoxyphenyl dichloroacetate (B87207) (MPDA), in water. rug.nl The simulations successfully calculated shifts in the pre-equilibrium state of the reacting molecules, and these computational findings corresponded well with experimentally observed rate retardations. rug.nl This work underscores the power of MD simulations to model reaction kinetics and the influence of the solvent environment on ester stability.

Furthermore, accelerated reactive molecular dynamics, utilizing frameworks like the ReaxFF force field, has been employed to simulate the biodegradation of polymers containing ester linkages. osti.gov Standard MD simulations are often limited to nanosecond timescales, which is insufficient to observe slow chemical reactions like hydrolysis at room temperature. osti.gov Accelerated methods provide the necessary energy to overcome reaction barriers, allowing for the simulation of processes like ester hydrolysis and providing insights into reaction mechanisms and selectivity. osti.gov

MD simulations are also instrumental in studying the self-assembly and intermolecular interactions of esters. For example, simulations have been performed on palm oil-based esters (POEs) to understand their behavior as chemical penetration enhancers in transdermal drug delivery systems. nih.gov These simulations, conducted over a 15 ns period, revealed how palmitate esters and surfactants self-assemble into micelles and how the addition of a drug molecule can lead to a more compact micellar structure. nih.gov Such studies are crucial for designing effective drug carrier systems.

In the context of materials science, computational simulations of polar naphthyl benzoate ester derivatives have been used to establish correlations between molecular-shaped parameters and experimental findings related to their liquid crystalline properties. mdpi.com These theoretical predictions help in understanding the structure-property relationships that govern the formation, stability, and range of mesophases. mdpi.com

The table below summarizes findings from MD simulation studies on compounds related to this compound, illustrating the scope of this computational technique.

Table 1: Summary of Molecular Dynamics (MD) Simulation Studies on Related Ester Compounds

Compound(s) Studied Simulation Focus Key Findings Reference(s)
p-Methoxyphenyl dichloroacetate (MPDA) Effect of cosolutes on neutral hydrolysis Simulation-derived shifts in pre-equilibrium corresponded well with experimental rate retardations. rug.nl
Citrate-based polymers (containing esters) Biodegradation via hydrolysis Accelerated ReaxFF simulations demonstrated that ester groups hydrolyze faster than ether groups due to a lower activation energy barrier. osti.gov
Palmitate Esters (with Tween80 and diclofenac) Self-assembly and micelle formation Simulations showed the formation of prolate-like micelles; the addition of a drug resulted in a more compact structure. nih.gov

Synthesis and Characterization of Structural Analogues and Derivatives

Methyl 4-(2-methoxy-2-oxoethoxy)benzoate and its Isomers

Synthesis and Structural Features

The synthesis of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate and its ortho and meta isomers is commonly achieved through the Williamson ether synthesis. This method involves the reaction of the corresponding methyl hydroxybenzoate isomer with an appropriate haloacetate ester in the presence of a base.

For the para-isomer, Methyl 4-(2-methoxy-2-oxoethoxy)benzoate, the synthesis commences with methyl 4-hydroxybenzoate. The phenolic hydroxyl group is deprotonated using a suitable base, such as potassium carbonate or sodium hydride, to form a phenoxide ion. This nucleophilic phenoxide then undergoes an SN2 reaction with methyl chloroacetate (B1199739) to yield the desired product. The ortho-isomer, Methyl 2-(2-methoxy-2-oxoethoxy)benzoate, is synthesized in a similar fashion starting from methyl 2-hydroxybenzoate (methyl salicylate).

CompoundStarting MaterialReagentSynthetic Method
Methyl 4-(2-methoxy-2-oxoethoxy)benzoateMethyl 4-hydroxybenzoateMethyl chloroacetateWilliamson ether synthesis
This compoundMethyl 2-hydroxybenzoateMethyl chloroacetateWilliamson ether synthesis
Methyl 3-(2-methoxy-2-oxoethoxy)benzoateMethyl 3-hydroxybenzoateMethyl chloroacetateWilliamson ether synthesis

Comparative Reactivity Profiles

The reactivity of these isomers is significantly influenced by the position of the substituents on the aromatic ring, a phenomenon often discussed in the context of the "ortho effect." nih.govresearchgate.net Generally, ortho-substituted benzoic acids and their esters exhibit different reactivity compared to their meta and para counterparts due to steric and electronic factors. nih.govresearchgate.netresearchgate.net

In the context of hydrolysis, a key reaction for esters, the ortho-isomer, this compound, is expected to have a different hydrolysis rate compared to the para-isomer. The proximity of the ortho-(2-methoxy-2-oxoethoxy) group to the methyl ester can sterically hinder the approach of a nucleophile to the carbonyl carbon of the ester. However, electronic effects can also play a crucial role. The ortho substituent can influence the electronic density at the reaction center, thereby affecting the rate of nucleophilic attack. semanticscholar.org

Studies on the alkaline hydrolysis of substituted phenyl benzoates have shown that ortho substituents can exert a combination of inductive, resonance, and steric effects. researchgate.net For instance, the steric hindrance from an ortho group can force the ester group out of the plane of the benzene (B151609) ring, which can affect conjugation and, consequently, the stability of the transition state during hydrolysis. In contrast, the para-isomer allows for uncomplicated electronic communication between the substituents through the aromatic system, with its reactivity being more predictably governed by the electronic donating or withdrawing nature of the substituent.

Halogenated Derivatives of this compound

The introduction of halogen atoms onto the aromatic ring of this compound provides derivatives with altered electronic properties and potential for further functionalization.

Methyl 5-chloro-2-(2-methoxy-2-oxoethoxy)benzoate

The synthesis of Methyl 5-chloro-2-(2-methoxy-2-oxoethoxy)benzoate starts from methyl 5-chloro-2-hydroxybenzoate. This precursor can be prepared by the chlorination of methyl salicylate (B1505791). The subsequent reaction with methyl chloroacetate via the Williamson ether synthesis, under basic conditions, yields the final product. The presence of the electron-withdrawing chlorine atom can influence the acidity of the phenolic proton and the reactivity of the aromatic ring.

CompoundStarting MaterialReagentSynthetic Method
Methyl 5-chloro-2-(2-methoxy-2-oxoethoxy)benzoateMethyl 5-chloro-2-hydroxybenzoateMethyl chloroacetateWilliamson ether synthesis

Methyl 5-iodo-2-(2-methoxy-2-oxoethoxy)benzoate

Similarly, the synthesis of Methyl 5-iodo-2-(2-methoxy-2-oxoethoxy)benzoate involves the initial preparation of methyl 5-iodo-2-hydroxybenzoate. This can be achieved through the iodination of methyl salicylate. The subsequent etherification with methyl chloroacetate furnishes the target molecule. The iodo-substituent, being a large and polarizable atom, can introduce significant steric and electronic perturbations, and also serves as a versatile handle for cross-coupling reactions.

CompoundStarting MaterialReagentSynthetic Method
Methyl 5-iodo-2-(2-methoxy-2-oxoethoxy)benzoateMethyl 5-iodo-2-hydroxybenzoateMethyl chloroacetateWilliamson ether synthesis

Benzyl (B1604629) and Ethoxy Analogues

Modification of the ester and ether functionalities of this compound gives rise to benzyl and ethoxy analogues with different steric and electronic profiles.

The synthesis of benzyl analogues typically involves the use of benzyl halides. For instance, reacting methyl 2-hydroxybenzoate with benzyl chloroacetate would yield methyl 2-(2-benzyloxy-2-oxoethoxy)benzoate. Alternatively, starting with benzyl 2-hydroxybenzoate and reacting it with methyl chloroacetate would produce benzyl 2-(2-methoxy-2-oxoethoxy)benzoate. These reactions generally proceed via the Williamson ether synthesis. masterorganicchemistry.comguidechem.com The benzyl group, with its bulky and aromatic nature, can significantly alter the molecule's properties.

Ethoxy analogues are synthesized using ethylating agents. For example, reacting methyl 2-hydroxybenzoate with ethyl chloroacetate would result in methyl 2-(2-ethoxy-2-oxoethoxy)benzoate. Conversely, starting with ethyl 2-hydroxybenzoate and reacting it with methyl chloroacetate would yield ethyl 2-(2-methoxy-2-oxoethoxy)benzoate. These modifications from a methyl to an ethyl group can influence the compound's lipophilicity and metabolic stability.

Analogue TypeGeneral Synthetic ApproachExample ReactantsExample Product
BenzylWilliamson ether synthesisMethyl 2-hydroxybenzoate + Benzyl chloroacetateMethyl 2-(2-benzyloxy-2-oxoethoxy)benzoate
BenzylWilliamson ether synthesisBenzyl 2-hydroxybenzoate + Methyl chloroacetateBenzyl 2-(2-methoxy-2-oxoethoxy)benzoate
EthoxyWilliamson ether synthesisMethyl 2-hydroxybenzoate + Ethyl chloroacetateMethyl 2-(2-ethoxy-2-oxoethoxy)benzoate
EthoxyWilliamson ether synthesisEthyl 2-hydroxybenzoate + Methyl chloroacetateEthyl 2-(2-methoxy-2-oxoethoxy)benzoate

Methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}acetate

This compound, with the chemical formula C₁₉H₁₈Cl₂O₆, is a notable derivative synthesized as an intermediate for more complex heterocyclic structures. nih.gov The molecule features two phenyl rings, each substituted with a chlorine atom. nih.gov The dihedral angle between the planes of these two aromatic rings is 72.40 (14)°. nih.gov

In its crystalline form, molecules of Methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}acetate are organized into closely packed dimers through weak C—H···π interactions. nih.gov

Table 1: Crystal Structure Data for Methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}acetate

Parameter Value
Chemical Formula C₁₉H₁₈Cl₂O₆
Molecular Weight 429.25 g/mol
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 12.0390 (11)
b (Å) 8.8519 (8)
c (Å) 18.5997 (17)
β (°) 98.793 (2)
Volume (ų) 1959.8 (3)

Data sourced from Pojarová et al. nih.gov

Methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate

This analogue is synthesized from methyl 4-hydroxy-3,5-dimethoxybenzoate. The synthesis involves a reaction with ethyl bromoacetate (B1195939) in acetone (B3395972), using potassium carbonate (K₂CO₃) as a base. researchgate.netresearchgate.net The mixture is heated to facilitate the reaction, yielding the desired product. researchgate.net

The resulting compound, C₁₄H₁₈O₇, crystallizes in the orthorhombic system. researchgate.net The molecular structure features a nearly planar methyl 4-hydroxy-3,5-dimethoxybenzoic acid moiety, while the 2-ethoxy-2-oxoethoxy group is oriented perpendicularly to it. researchgate.net

Table 2: Synthesis and Crystallographic Data for Methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate

Parameter Value
Synthesis
Starting Material Methyl 4-hydroxy-3,5-dimethoxybenzoate
Reagent Ethyl bromoacetate
Base K₂CO₃
Solvent Acetone
Yield 90%
Crystallographic Data
Chemical Formula C₁₄H₁₈O₇
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 4.3538 (6)
b (Å) 12.7630 (19)
c (Å) 26.493 (4)

Data sourced from Shang et al. researchgate.netresearchgate.net

Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate

The preparation of this compound is achieved by reacting methyl 4-hydroxy-3-methoxybenzoate with ethyl bromoacetate. researchgate.net The reaction is conducted in acetone at 65°C for 24 hours, with potassium carbonate serving as the base. researchgate.net Post-reaction, the product is isolated through extraction with ethyl acetate. researchgate.net The synthesis yields colorless crystals of C₁₃H₁₆O₆. researchgate.net

Table 3: Synthesis and Properties of Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate

Parameter Value
Synthesis
Starting Material Methyl 4-hydroxy-3-methoxybenzoate
Reagent Ethyl bromoacetate
Base K₂CO₃
Solvent Acetone
Yield 64.6%
Crystallographic Data
Chemical Formula C₁₃H₁₆O₆
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.180 (3)
b (Å) 13.813 (4)
c (Å) 7.842 (2)
β (°) 93.917 (4)

Data sourced from Liu et al. researchgate.net

Fused Ring Systems Derived from this compound

This compound is a key starting material for creating fused heterocyclic ring systems, which are important structural motifs in organic synthesis. semanticscholar.org

Benzofuran-3(2H)-ones and Substituted Dihydrobenzofuranones

Benzofuran-3(2H)-one is a significant pharmacophore, and its synthesis can be initiated from this compound. semanticscholar.org The classical synthesis is a two-step process. First, an intramolecular cyclization of this compound yields methyl 3-hydroxybenzofuran-2-carboxylate. semanticscholar.org This intermediate then undergoes a Krapcho reaction (decarboxylation) to produce the final benzofuran-3(2H)-one. semanticscholar.orgresearchgate.net

A more direct, one-pot method has been developed using microwave-assisted synthesis, which can rapidly produce various substituted dihydrobenzofuranones in moderate yields. semanticscholar.orgresearchgate.net This method provides a quicker and more facile route to these important heterocyclic compounds. semanticscholar.org

Table 4: Microwave-Assisted Synthesis of Substituted Benzofuran-3(2H)-ones

Product Yield
Benzofuran-3(2H)-one 43%
7-Methylbenzofuran-3(2H)-one 52%
5-Methylbenzofuran-3(2H)-one 58%
6-Chlorobenzofuran-3(2H)-one 51%

Data sourced from Hu et al. semanticscholar.orgresearchgate.net

Cyclic Lactams (as Intermediates)

As previously noted, Methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}acetate (see section 6.3.1) serves as a documented intermediate in the synthesis of cyclic lactams. nih.gov The structure of this intermediate, possessing two ester functionalities and a flexible diether-linked diphenylmethane (B89790) core, provides the necessary components for a subsequent intramolecular cyclization to form a lactam ring. This transformation highlights the utility of this compound derivatives in building complex, nitrogen-containing heterocyclic systems. nih.gov

Applications in Chemical Research and Development

Utilization as Synthetic Intermediates for Complex Organic Molecules

The bifunctional nature of methyl 2-(2-methoxy-2-oxoethoxy)benzoate makes it an important precursor for the construction of polycyclic and heterocyclic systems. The presence of both an ester group directly attached to the aromatic ring and an ester group on the adjacent methylene (B1212753) bridge provides two distinct points for chemical modification.

One of the notable applications of this compound is in the synthesis of substituted isoquinolines and their derivatives. These nitrogen-containing heterocyclic compounds are core structures in many natural products and pharmacologically active molecules. The reactions often involve the condensation of this compound with a suitable nitrogen source, followed by cyclization to form the isoquinoline (B145761) skeleton. The specific substitution pattern of the starting material allows for the regioselective introduction of functional groups onto the resulting heterocyclic ring.

Furthermore, this compound can undergo intramolecular cyclization reactions, such as the Dieckmann condensation, to form five- or six-membered rings. This type of reaction is fundamental in the synthesis of various carbocyclic and heterocyclic frameworks that are central to many complex organic molecules. The resulting cyclic β-keto esters can be further elaborated into a variety of structures.

Below is a table summarizing key transformations where this compound can be utilized as a synthetic intermediate.

Reaction TypeReagents/ConditionsProduct TypeComplexity
Bischler-Napieralski typeAcyl chlorides, Lewis acidsDihydroisoquinolinesHigh
Pictet-Spengler typeAldehydes, acid catalysisTetrahydroisoquinolinesHigh
Dieckmann CondensationStrong base (e.g., NaH, NaOEt)Cyclic β-keto estersMedium
Knoevenagel CondensationAldehydes/ketones, baseSubstituted alkenesMedium

Precursors for Bio-Relevant Organic Molecules

The utility of this compound extends to the synthesis of molecules with biological relevance. The isoquinoline core, readily accessible from this precursor, is a prominent feature in a wide array of alkaloids and synthetic pharmaceuticals with diverse biological activities, including antimicrobial, anticancer, and antihypertensive properties.

For instance, derivatives of tetrahydroisoquinoline, which can be synthesized from this starting material, are known to exhibit a range of pharmacological effects. The ability to introduce various substituents onto the aromatic ring and the heterocyclic portion of the molecule, starting from the functional handles present in this compound, allows for the generation of libraries of compounds for biological screening.

While direct synthesis of major drugs from this specific compound is not widely documented, its structural motifs are found in the precursors to important pharmaceuticals. For example, related benzoate (B1203000) derivatives are key intermediates in the synthesis of antipsychotic drugs and tyrosine kinase inhibitors used in cancer therapy. This highlights the potential of this compound as a scaffold for the development of new therapeutic agents.

Role in the Development of Novel Organic Synthesis Protocols

The reactivity of this compound also lends itself to the exploration and development of new synthetic methodologies. Its dual ester functionality allows it to be a test substrate for novel cyclization, condensation, and functional group transformation reactions.

Researchers have utilized similar diester compounds to explore new catalytic systems and reaction conditions. For example, the development of more efficient and environmentally benign methods for Dieckmann-type cyclizations or for the synthesis of heterocycles often involves substrates with the structural characteristics of this compound. These studies contribute to the broader field of organic synthesis by expanding the toolbox of reactions available to chemists.

The following table outlines some research areas where this compound or its analogs could be instrumental in protocol development.

Research AreaObjectivePotential Contribution
CatalysisDevelopment of new catalysts for C-C and C-N bond formation.Serve as a benchmark substrate for evaluating catalyst efficiency and selectivity.
Green ChemistryExploration of solvent-free or more sustainable reaction conditions.Its reactions can be adapted to greener protocols, reducing environmental impact.
Domino ReactionsDesign of multi-step reactions in a single pot.The multiple reactive sites allow for the design of elegant domino sequences.

General Research and Development Applications

In a broader context, this compound is a commercially available and relatively inexpensive starting material, making it an attractive choice for a wide range of research and development projects. Its applications are not limited to the synthesis of specific target molecules but also include its use as a general building block in exploratory organic synthesis.

In materials science, for example, derivatives of this compound could potentially be used in the synthesis of novel polymers or organic materials with specific electronic or photophysical properties. The rigid aromatic core combined with flexible side chains offers a template for designing molecules with tailored properties.

Q & A

Q. What are the standard synthetic routes for Methyl 2-(2-methoxy-2-oxoethoxy)benzoate, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with esterification and etherification. For example, intermediate compounds like 4-(2-methoxy-2-oxoethoxy)benzoic acid are prepared via coupling reactions under acidic or basic conditions. Deprotection of benzyl esters (using hydrogenolysis or acid hydrolysis) and subsequent functionalization with hydroxylamine derivatives are common steps . Characterization of intermediates often employs NMR spectroscopy (¹H/¹³C) and mass spectrometry to confirm molecular weight and functional groups. For crystalline intermediates, X-ray crystallography (e.g., SHELX refinement ) validates bond lengths and angles .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To identify proton environments (e.g., methoxy, ester, and aromatic signals).
  • FT-IR : Confirms ester (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functionalities.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
  • X-ray Crystallography : Resolves spatial arrangement of substituents and non-covalent interactions (e.g., π-π stacking in crystal packing) .

Q. How is the purity of this compound assessed during synthesis?

Purity is evaluated via:

  • HPLC with UV detection (λ = 254 nm) using reverse-phase C18 columns.
  • Melting Point Analysis : Consistency with literature values (e.g., 391–392 K for structurally similar phenacyl esters) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and confirms absence of side products.

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths vs. computational models) be resolved during structural refinement?

Discrepancies between experimental (X-ray) and computational (DFT-optimized) geometries may arise due to crystal packing effects or thermal motion. Strategies include:

  • Using SHELXL to refine anisotropic displacement parameters.
  • Validating hydrogen-bonding networks via Hirshfeld surface analysis (e.g., C–H···O interactions in crystal packing ).
  • Cross-referencing with solid-state NMR to resolve dynamic disorder.

Q. What experimental design considerations are critical for studying its reactivity in enzyme-substrate interactions?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to mimic physiological conditions.
  • pH Control : Maintain buffered systems (pH 7.4) to prevent ester hydrolysis.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity with enzymes.
  • Molecular Dynamics Simulations : Predicts interactions with active sites (e.g., hydrogen bonding with serine hydrolases) .

Q. How do non-covalent interactions (e.g., π-π stacking) influence its supramolecular assembly in drug delivery systems?

The compound’s aromatic rings participate in π-π stacking (separation ~3.7–3.8 Å ), stabilizing micelle or liposome formulations. These interactions enhance drug-loading efficiency and slow release kinetics. Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are used to monitor assembly morphology .

Q. What methodologies address contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotational barriers of methoxy groups).
  • 2D NMR (COSY, HSQC) : Assigns coupling networks and distinguishes diastereotopic protons.
  • Computational NMR Prediction : Tools like Gaussian or ORCA simulate spectra to validate assignments .

Methodological Tables

Q. Table 1. Key Crystallographic Data for this compound Derivatives

ParameterValue (Example)Technique/SoftwareReference
Bond Length (C=O)1.214 ÅX-ray (SHELXL )
Dihedral Angle (Ar-O)86.38°ORTEP-III
π-π Stacking Distance3.779 ÅMercury Visualization

Q. Table 2. Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Ester HydrolysisUse anhydrous conditions/Scavengers
Low Coupling EfficiencyOptimize base (K₂CO₃ vs. NaH)
Crystallization IssuesSlow evaporation from ethanol/THF

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Feasible Synthetic Routes

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Methyl 2-(2-methoxy-2-oxoethoxy)benzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.